3-Methoxy-4-propoxybenzoyl chloride

Description

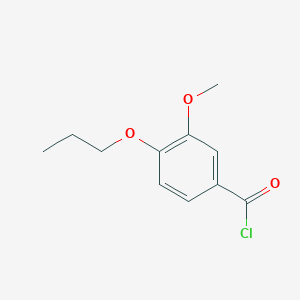

3-Methoxy-4-propoxybenzoyl chloride (CAS 3535-38-4) is an aromatic acyl chloride with a methoxy (-OCH₃) group at the 3-position and a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₃ClO₃, with an average molecular mass of 228.67 g/mol. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of esters, amides, or pharmaceuticals via nucleophilic acyl substitution reactions .

Properties

IUPAC Name |

3-methoxy-4-propoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSIMWRSPAHNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294408 | |

| Record name | 3-Methoxy-4-propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-38-4 | |

| Record name | 3-Methoxy-4-propoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Methoxy-4-propoxybenzoyl chloride is a chemical compound that has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other scientific fields. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

- Molecular Formula : C12H13ClO3

- Molecular Weight : 240.68 g/mol

- Boiling Point : 307 °C

- Melting Point : 52 °C

- Polarizability : 23.4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infection control.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study conducted by Matrix Scientific reported that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Cytotoxicity Assays

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results indicate that the compound possesses selective cytotoxicity towards cancer cells, which could be leveraged for therapeutic purposes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The study revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential role in cancer therapy .

Scientific Research Applications

Applications in Organic Synthesis

3-Methoxy-4-propoxybenzoyl chloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

- Acylation Reactions: It can be used to introduce the 3-methoxy-4-propoxybenzoyl group into other organic molecules, enhancing their properties for specific applications.

- Synthesis of Pharmaceuticals: As a building block, it plays a crucial role in developing drugs by modifying existing structures or creating new compounds with desired biological activities.

Pharmaceutical Applications

The compound has been studied for its potential in synthesizing pharmaceutical agents. For instance:

- Antispasmodics and Coronary Dilators: Similar compounds derived from benzoyl chlorides have been shown to exhibit such properties, indicating that this compound could lead to the development of new therapeutic agents .

Polymer Chemistry

In polymer chemistry, this compound serves as a functional monomer. Its applications include:

- Polymerization Processes: It can be incorporated into various polymer matrices, enhancing their mechanical and thermal properties. This is particularly useful for creating advanced materials with specific characteristics tailored for applications such as coatings, adhesives, and composites.

- Modification of Existing Polymers: The compound can modify the surface properties of polymers, improving adhesion and compatibility with other materials.

Case Studies

-

Synthesis of Novel Anticancer Agents:

A study explored the use of this compound in synthesizing new anticancer compounds. The resulting derivatives showed promising activity against cancer cell lines, indicating the compound's potential in medicinal chemistry. -

Development of High-performance Polymers:

Research demonstrated that incorporating this compound into polyimide formulations significantly improved thermal stability and mechanical strength. This application is critical for aerospace and automotive industries where material performance is paramount.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for drug synthesis | Facilitates creation of complex molecules |

| Pharmaceuticals | Building block for antispasmodics | Potential for new therapeutic agents |

| Polymer Chemistry | Functional monomer in polymerization | Enhances material properties |

| Surface Modification | Improves adhesion and compatibility | Increases performance of composite materials |

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 3-methoxy-4-propoxybenzoyl chloride and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | CAS Number | Notable Features |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₃ClO₃ | 228.67 | 3-OCH₃, 4-OCH₂CH₂CH₃ | 3535-38-4 | Long propoxy chain, para-substitution |

| 3-Methoxy-4-methylbenzoyl chloride | C₉H₉ClO₂ | 184.62 | 3-OCH₃, 4-CH₃ | 87808-44-4 | Methyl group reduces steric hindrance |

| 4-Isopropoxy-3-methoxybenzyl chloride | C₁₁H₁₅ClO₂ | 214.69 | 3-OCH₃, 4-OCH(CH₃)₂ | 1036588-32-5 | Branched isopropoxy group |

| 3-Methoxy-2-propoxybenzoyl chloride | C₁₁H₁₃ClO₃ | 228.67 | 2-OCH₂CH₂CH₃, 3-OCH₃ | 23966-84-9 | Ortho-propoxy substitution |

| 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride | C₁₇H₁₇ClO₃ | 304.77 | 3-OCH₃, 4-OCH₂C₆H₄CH₃ | 1160250-76-9 | Bulky aromatic substituent |

Key Observations :

- Substituent Position : The target compound’s 3-methoxy and 4-propoxy groups create distinct electronic effects compared to analogs like 3-methoxy-2-propoxybenzoyl chloride (ortho-propoxy), which may exhibit greater steric hindrance during reactions .

- Molecular Weight : Bulky substituents, such as the 4-methylbenzyl group in 3-methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride, significantly increase molecular weight and steric bulk, which could hinder reactivity in sterically sensitive reactions .

Industrial and Research Relevance

- Pharmaceutical Intermediates : The propoxy chain in this compound is advantageous in synthesizing lipophilic drug candidates, whereas methyl or benzyl-substituted analogs are more suited for smaller, less complex molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.